Cas no 96443-42-4 ((1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)

(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring both a carboxylic acid and a methyl ester functional group. Its stereospecific (1S,3R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise stereochemistry. The presence of two distinct carbonyl groups enables versatile reactivity, facilitating further derivatization or ring functionalization. This compound is often employed in the synthesis of bioactive molecules, where its rigid cyclopentane backbone contributes to conformational control. High enantiomeric purity and stability under standard conditions enhance its utility in multistep synthetic routes. Suitable for use in peptide coupling reactions or as a precursor for heterocyclic systems.
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid structure
96443-42-4 structure
Product Name:(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS No:96443-42-4
MF:C8H12O4
MW:172.178483009338
MDL:MFCD04972280
CID:803455
PubChem ID:10888375
Update Time:2025-06-08

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclopentanedicarboxylicacid, 1-methyl ester, (1R,3S)-
    • (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester
    • (1S,3R)-Cis-3-Carbomethoxy Cyclopentane-1-Carboxylic Acid
    • (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
    • (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid
    • (+)-cis-(1S,3R)-3-carbomethoxycyclopentane carboxylic acid
    • (1R,3S)-cyclopentanedicarboxylic acid 1-methyl ester
    • (1S,3R)-1-(3,4-methylenedioxyphenyl)-2,3,4,9-tetrahidro-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
    • (1S,3R)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
    • cis-3-(methoxycarbonyl)cyclopentancarboxylic acid
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)- (9CI)
    • 1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)
    • (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • SCHEMBL407796
    • 96443-42-4
    • EN300-254070
    • (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid
    • 1,3-Cyclopentanedicarboxylicacid,1-methyl ester,(1R,3S)-
    • (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid
    • (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylicAcid
    • rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)-
    • CS-0127920
    • cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
    • AKOS027383896
    • E79910
    • (1S,3R)-3-carbomethoxy cyclopentane-1-carboxylic acid
    • (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester; 1,3-Cyclopentanedicarboxylic acid, 1-methyl ester, (1R,3S)-; 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)- (9CI); (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid; (1R,3S)-1,3-Cyclopentanedicarboxylic acid 1-methyl ester
    • PS-15541
    • MFCD04972280
    • MDL: MFCD04972280
    • Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
    • InChI Key: FVUHGTQDOMGZOT-NTSWFWBYSA-N
    • SMILES: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC

Computed Properties

  • Exact Mass: 172.07400
  • Monoisotopic Mass: 172.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.60000
  • LogP: 0.66030

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Security Information

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(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  pH 7, 37 °C
Reference
Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists
Geyer, Roland; Nordemann, Uwe; Strasser, Andrea; Wittmann, Hans-Joachim; Buschauer, Armin, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

Production Method 2

Reaction Conditions
1.1 Catalysts: Carboxyl esterase
Reference
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; Otsuka, Masami, Organic Reactions (Hoboken, 1989, 37,

Production Method 3

Reaction Conditions
1.1 Reagents: Subtilisin Solvents: Acetonitrile ,  Water
Reference
Chemoenzymic enantioselective synthesis of amidinomycin
Chenevert, Robert; Lavoie, Michele; Courchesne, Gabriel; Matin, Richard, Chemistry Letters, 1994, (1), 93-6

Production Method 4

Reaction Conditions
1.1 Reagents: Cholesterol esterase Solvents: Acetonitrile
Reference
Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization
Chenevert, Robert; Martin, Richard, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

Production Method 5

Reaction Conditions
Reference
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs
Nicolaou, Kyriacos C.; Vourloumis, Dionisios; Totokotsopoulos, Sotirios; Papakyriakou, Athanasios; Karsunky, Holger; et al, ChemMedChem, 2016, 11(1), 31-37

Production Method 6

Reaction Conditions
Reference
Crosslinked crystals of subtilisin: Versatile catalyst for organic synthesis
Wang, Yi-Fong; Yakovlevsky, Kirill; Zhang, Bailing; Margolin, Alexey L., Journal of Organic Chemistry, 1997, 62(11), 3488-3495

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Raw materials

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preparation Products

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Amadis Chemical Company Limited
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(CAS:96443-42-4)(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:01
Price ($):155.0
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Additional information on (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4)

(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of cyclopentane carboxylic acids and is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 1-position. The chiral centers at the 1S and 3R positions confer specific stereochemical properties that are crucial for its biological activity and synthetic utility.

The synthesis of (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has been extensively studied, with various methods reported in the literature. One common approach involves the asymmetric synthesis of cyclopentane derivatives using chiral catalysts or auxiliaries. For instance, a recent study published in Organic Letters described a highly efficient enantioselective synthesis of this compound using a chiral phosphoric acid catalyst. This method not only provided high yields but also excellent enantiomeric excess (ee) values, making it a preferred route for large-scale production.

In terms of its physical and chemical properties, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is a white crystalline solid with a melting point of approximately 120°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. The compound exhibits strong acidity due to the presence of the carboxylic acid group, which can be deprotonated to form its corresponding anion. This anion can participate in various chemical reactions, including nucleophilic substitution and condensation reactions.

The biological activity of (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has been explored in several studies. One notable application is in the development of novel pharmaceuticals. The compound has shown promising results as an intermediate in the synthesis of drugs targeting specific metabolic pathways. For example, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against certain enzymes involved in cancer cell proliferation. These findings suggest that (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid could serve as a valuable scaffold for the design of new therapeutic agents.

Beyond its use in drug discovery, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has also found applications in materials science and polymer chemistry. Its unique structural features make it an attractive building block for the synthesis of functional polymers and materials with tailored properties. Recent research has focused on incorporating this compound into polymer architectures to enhance their mechanical strength and thermal stability. For instance, a study published in Macromolecules demonstrated that copolymers containing this cyclopentane derivative exhibited improved mechanical properties compared to their non-functionalized counterparts.

In conclusion, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4) is a versatile compound with significant potential in various scientific and industrial applications. Its unique stereochemistry and functional groups make it an important intermediate in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new uses and optimizations for this compound, further solidifying its importance in these fields.

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(CAS:96443-42-4)(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
A898011
Purity:99%
Quantity:1g
Price ($):155.0
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